molecular formula C12H20Cl2N2O2 B1613733 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride CAS No. 58260-71-2

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride

Cat. No. B1613733
CAS RN: 58260-71-2
M. Wt: 295.2 g/mol
InChI Key: WNPZHRFAICTMIH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has been extensively studied for its potential therapeutic applications. TFMPP is a white crystalline powder that is soluble in water and has a bitter taste.

Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

Arylpiperazine derivatives, including those related to 1-(3,4-Dimethoxyphenyl)piperazine, have been explored for their clinical application in treating depression, psychosis, or anxiety. Their metabolic pathways involve CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, indicating their potential therapeutic significance in neuropharmacology (S. Caccia, 2007).

Therapeutic Uses and Molecular Design

Piperazine derivatives have shown a broad spectrum of therapeutic uses due to their significant role in the rational design of drugs. Their applications span across various domains such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine nucleus has led to its incorporation into many molecular designs, aiming to exploit its pharmacophore for diverse therapeutic investigations (A. Rathi et al., 2016).

Anti-mycobacterial Activity

Research has highlighted the significance of piperazine and its analogues in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine plays a crucial role in the design and rationale behind potent anti-TB molecules, pointing towards its importance in developing cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Novel Opioid-like Compounds

The study of 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance, provides insight into opioid-like compounds. It demonstrates opioid-like desired and unwanted effects, suggesting the potential for similar dependence liability as other opioids. This research area opens up discussions on the use of piperazine derivatives in managing opioid dependence and withdrawal symptoms (Sindhu M. Siddiqi et al., 2015).

Pharmacological Profiles of Piperazine Derivatives

Piperazine derivatives have been explored for their broad spectrum of pharmaceutical applications, demonstrating potent pharmacophoric activities. This includes their roles in producing antipsychotics, antidepressants, and other biologically active compounds, highlighting the modifications in the piperazine moiety that lead to high efficacy with better potency and lesser toxicity (Al-Ghorbani Mohammed et al., 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;;/h3-4,9,13H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZHRFAICTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627060
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride

CAS RN

58260-71-2
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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